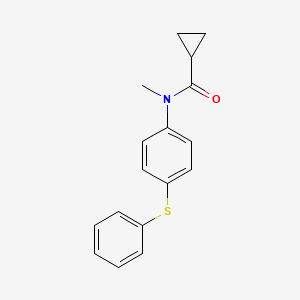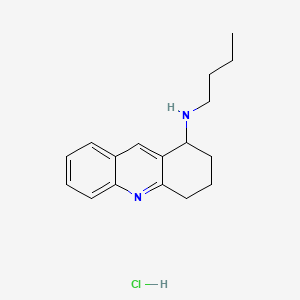
Centbucridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Centbucridine hydrochloride is a quinolone derivative developed by the Central Drug Research Institute (CDRI) in Lucknow, India, in 1982.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Centbucridine hydrochloride involves the reaction of 4-N-butylamino-1,2,3,4-tetrahydroacridene with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
Centbucridine hydrochloride primarily undergoes substitution reactions due to the presence of the butylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
科学的研究の応用
Centbucridine hydrochloride has a wide range of applications in scientific research:
作用機序
Centbucridine hydrochloride exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized anesthesia. Additionally, its anti-histaminic properties contribute to its effectiveness in reducing allergic reactions .
類似化合物との比較
Similar Compounds
Lignocaine (Lidocaine) Hydrochloride: Another widely used local anesthetic with a similar mechanism of action.
Articaine: Known for its rapid onset and short duration of action.
Ropivacaine: Preferred for its long-lasting effects and lower toxicity.
Uniqueness of Centbucridine Hydrochloride
This compound stands out due to its inherent vasoconstrictive and anti-histaminic properties, which reduce the need for additional vasoconstrictors like adrenaline. This makes it a safer alternative for patients with cardiovascular conditions .
特性
CAS番号 |
76958-83-3 |
|---|---|
分子式 |
C17H23ClN2 |
分子量 |
290.8 g/mol |
IUPAC名 |
N-butyl-1,2,3,4-tetrahydroacridin-1-amine;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-2-3-11-18-16-9-6-10-17-14(16)12-13-7-4-5-8-15(13)19-17;/h4-5,7-8,12,16,18H,2-3,6,9-11H2,1H3;1H |
InChIキー |
RPMJPANFKPDXFA-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1CCCC2=NC3=CC=CC=C3C=C12.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline](/img/structure/B14433518.png)
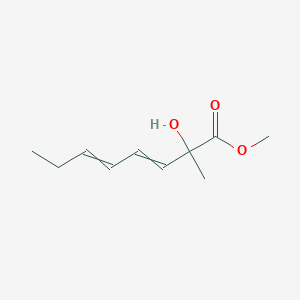
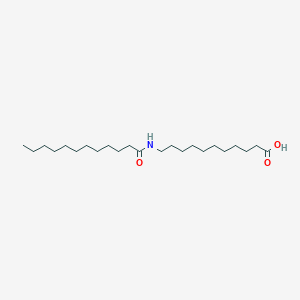


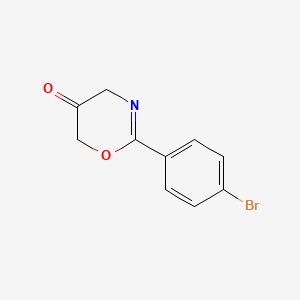
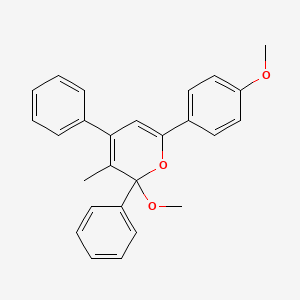
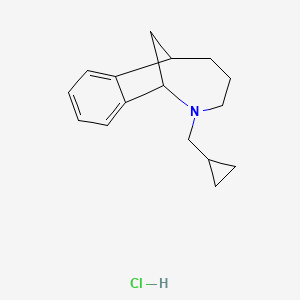

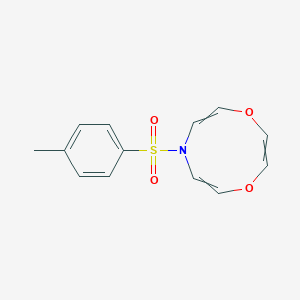
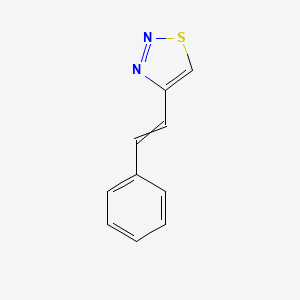
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
